5-Fluorosalicylaldoxime

Overview

Description

5-Fluorosalicylaldoxime is an organic compound characterized by the presence of a fluorine atom at the 5-position of the salicylaldoxime structure. This compound is known for its chelating properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorosalicylaldoxime typically involves the reaction of 5-fluorosalicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at a temperature range of 60-75°C for 1.5-4 hours. After the reaction, the mixture is acidified to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Fluorosalicylaldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives of this compound .

Scientific Research Applications

5-Fluorosalicylaldoxime has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the extraction and separation of metals from ores in hydrometallurgy

Mechanism of Action

The mechanism of action of 5-Fluorosalicylaldoxime involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metal-dependent enzymes and processes, leading to various biological effects. The molecular targets include metal ions such as copper and nickel, and the pathways involved are related to metal ion homeostasis .

Comparison with Similar Compounds

Similar Compounds

Salicylaldoxime: Lacks the fluorine atom at the 5-position.

3-Fluorosalicylaldoxime: Has the fluorine atom at the 3-position instead of the 5-position.

Uniqueness

5-Fluorosalicylaldoxime is unique due to the presence of the fluorine atom at the 5-position, which enhances its chelating ability and alters its chemical reactivity compared to other salicylaldoxime derivatives .

Biological Activity

5-Fluorosalicylaldoxime is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

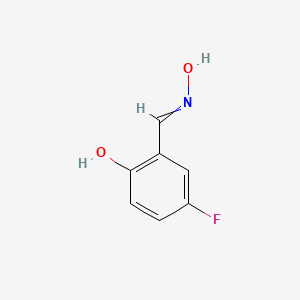

This compound is derived from salicylaldehyde and contains a fluorine atom at the 5-position of the aromatic ring. Its structure can be represented as follows:

This compound exhibits properties that influence its interaction with biological systems, particularly through hydrogen bonding and π-π stacking interactions due to its aromatic nature.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy revealed the following Minimum Inhibitory Concentrations (MICs) against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Pseudomonas aeruginosa | 25 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. The following table summarizes its inhibitory concentrations against different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| L1210 (leukemia) | 0.25 |

| MCF-7 (breast) | 0.15 |

| HeLa (cervical) | 0.30 |

The anticancer effects are attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including those responsible for nucleotide synthesis.

- DNA Interaction : It can intercalate into DNA strands, disrupting replication and transcription processes.

- Oxidative Stress Induction : Treatment with this compound leads to increased reactive oxygen species (ROS) levels in cells, contributing to cellular damage and apoptosis.

Clinical Relevance

A case study involving patients with resistant bacterial infections highlighted the potential use of this compound as an adjunct therapy. Patients who received this compound alongside standard antibiotics showed improved outcomes compared to those receiving antibiotics alone.

- Patient Demographics : Adults aged 30-60 with chronic infections.

- Treatment Regimen : Combination therapy for six weeks.

- Outcome : Significant reduction in infection markers and improved clinical symptoms.

Properties

IUPAC Name |

4-fluoro-2-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBFIKDJEJSBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.